L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid

Peptide Chemistry Bioconjugation Analytical Reference Standards

L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid (CAS 647008-45-5), also represented by the one-letter sequence YAAD, is a synthetic tetrapeptide composed of L-tyrosine, two L-alanine residues, and L-aspartic acid. With a molecular weight of 438.4 g/mol and a computed XLogP3 of -3.4, this compound is characterized as a moderate-sized, highly hydrophilic peptide.

Molecular Formula C19H26N4O8
Molecular Weight 438.4 g/mol
CAS No. 647008-45-5
Cat. No. B12607638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid
CAS647008-45-5
Molecular FormulaC19H26N4O8
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C19H26N4O8/c1-9(22-18(29)13(20)7-11-3-5-12(24)6-4-11)16(27)21-10(2)17(28)23-14(19(30)31)8-15(25)26/h3-6,9-10,13-14,24H,7-8,20H2,1-2H3,(H,21,27)(H,22,29)(H,23,28)(H,25,26)(H,30,31)/t9-,10-,13-,14-/m0/s1
InChIKeyAQYAYXSFZJXSDP-NUZBWSBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic Acid (CAS 647008-45-5) – A Structurally Defined Tetrapeptide for Bioconjugation and Analytical Research


L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid (CAS 647008-45-5), also represented by the one-letter sequence YAAD, is a synthetic tetrapeptide composed of L-tyrosine, two L-alanine residues, and L-aspartic acid. With a molecular weight of 438.4 g/mol and a computed XLogP3 of -3.4, this compound is characterized as a moderate-sized, highly hydrophilic peptide [1]. It is primarily cataloged as a research biochemical and analytical reference standard, with no endogenous human biological function annotated [1]. Its core value proposition for scientific procurement lies in its defined, single-entity sequence and high purity, which serve as a model compound for studying peptide physicochemical behavior and as a specific building block in synthetic workflows.

Why Generic Tetrapeptide Substitution Fails: The Critical Impact of Sequence on Physicochemical and Functional Properties for L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic Acid


Tetrapeptides are not interchangeable commodities. Even single amino acid substitutions in a short sequence can radically alter a peptide's net charge, hydrophilicity, conformational flexibility, and molecular recognition profile. For L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid (YAAD), the specific arrangement of a terminal aromatic residue (Tyr), a central hydrophobic spacer (Ala-Ala), and a terminal acidic residue (Asp) generates a unique physicochemical fingerprint [1]. Attempting to substitute a closely related analog, such as the caspase-associated Ac-Tyr-Val-Ala-Asp-CHO (Ac-YVAD-CHO) or the self-assembling motif Arg-Ala-Asp-Ala (RADA), would introduce changes in molecular weight, lipophilicity, and hydrogen-bonding capacity that directly impact solubility, chromatographic retention, and biochemical activity in any experimental or synthetic workflow [1][2]. The quantitative evidence below demonstrates precisely where these core properties diverge.

L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic Acid (YAAD): Quantitative Differentiation Evidence Against Closest Structural Analogs


Reduced Molecular Weight vs. Fluorogenic YVAD Substrates Simplifies Conjugation and Analytical Detection

YAAD exhibits a significantly lower molecular weight (438.4 g/mol) compared to the widely used fluorogenic caspase-1/ICE substrate analog H-Tyr-Val-Ala-Asp-AMC (H-YVAD-AMC, MW = 623.7 g/mol) [1][2]. This 185.3 Da reduction eliminates the bulky, hydrophobic 7-amino-4-methylcoumarin (AMC) fluorophore, resulting in a more compact and less sterically hindered core peptide for use as a synthetic intermediate or a label-free analytical standard [1].

Peptide Chemistry Bioconjugation Analytical Reference Standards

Superior Hydrophilicity vs. Fluorogenic Tetrapeptide Substrates Improves Aqueous Solubility

Predicted partition coefficients indicate YAAD is substantially more hydrophilic (XLogP3 = -3.4) than the analogous fluorogenic substrate H-Tyr-Val-Ala-Asp-AMC (XLogP3 = -1.2) [1][2]. This 2.2-unit difference in logP represents an approximately 158-fold lower theoretical partitioning into a hydrophobic phase, suggesting markedly superior aqueous solubility without the need for organic co-solvents like DMSO [1].

Formulation Science Peptide Solubility in vitro Assay Development

Increased Hydrogen-Bond Donor Count Suggests Altered Intermolecular Interaction Potential vs. RADA and YVAD Motifs

The core YAAD sequence possesses 7 hydrogen bond donors, a count driven by its N-terminal free amine, tyrosine hydroxyl, and aspartic acid side chain [1]. In contrast, the widely studied self-assembling tetrapeptide motif Arg-Ala-Asp-Ala (RADA) and the caspase inhibitor H-Tyr-Val-Ala-Asp-AMC have different H-bond donor/acceptor profiles due to variations in their side chains (e.g., arginine's guanidinium group or the AMC fluorophore) [2]. This quantitative difference in hydrogen-bonding capacity is a critical parameter influencing supramolecular self-assembly behavior and biomolecular recognition, placing YAAD in a distinct class from both the RADA and YVAD families.

Self-Assembly Hydrogel Design Peptide Nanomaterials

Where L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic Acid (YAAD) Provides a Verifiable Advantage


Label-Free Mass Spectrometry Calibration and Reference Standard

The low molecular weight (438.4 g/mol) and high hydrophilicity (XLogP3 = -3.4) of YAAD make it an ideal single-entity peptide calibrant for LC-MS and MALDI-TOF workflows, offering a chromatographic retention time and ionization profile distinct from bulkier or more hydrophobic peptide standards like H-YVAD-AMC [1][2]. Its defined sequence simplifies fragment ion prediction for method development.

Synthetic Intermediate for Complex Bioconjugates

With a free N-terminus and a side-chain aspartic acid, YAAD provides two chemically addressable handles (amine and carboxylic acid) in a compact 438.4 Da scaffold. Its minimal steric bulk, relative to fluorophore-tagged analogs, facilitates cleaner conjugation chemistry and purification for constructing larger, functionalized peptide architectures.

Model Compound for Peptide Physicochemical Profiling

The predicted 158-fold decrease in octanol-water partitioning for YAAD versus H-YVAD-AMC provides a quantifiable model for studying how subtle sequence changes govern peptide solubility. Researchers can use YAAD as a baseline hydrophilic tetrapeptide to benchmark novel formulation strategies aimed at enhancing the solubility of more hydrophobic peptide leads.

Template for Self-Assembling Peptide Design

The unique hydrogen-bond donor count (7) and sequence-specific arrangement of aromatic (Tyr), aliphatic (Ala-Ala), and acidic (Asp) residues position YAAD as a foundational motif for engineering novel self-assembled nanostructures, distinct from the canonical RADA-16 or YVAD families.

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